N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]pentanamide N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]pentanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16382015
InChI: InChI=1S/C9H15N3O3S2/c1-3-5-6-7(13)10-8-11-12-9(16-8)17(14,15)4-2/h3-6H2,1-2H3,(H,10,11,13)
SMILES:
Molecular Formula: C9H15N3O3S2
Molecular Weight: 277.4 g/mol

N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]pentanamide

CAS No.:

Cat. No.: VC16382015

Molecular Formula: C9H15N3O3S2

Molecular Weight: 277.4 g/mol

* For research use only. Not for human or veterinary use.

N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]pentanamide -

Specification

Molecular Formula C9H15N3O3S2
Molecular Weight 277.4 g/mol
IUPAC Name N-(5-ethylsulfonyl-1,3,4-thiadiazol-2-yl)pentanamide
Standard InChI InChI=1S/C9H15N3O3S2/c1-3-5-6-7(13)10-8-11-12-9(16-8)17(14,15)4-2/h3-6H2,1-2H3,(H,10,11,13)
Standard InChI Key HJHVJVOOBDKPAX-UHFFFAOYSA-N
Canonical SMILES CCCCC(=O)NC1=NN=C(S1)S(=O)(=O)CC

Introduction

N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]pentanamide is a synthetic organic compound that features a thiadiazole ring, a five-membered heterocyclic structure containing sulfur and nitrogen atoms. This compound is characterized by the presence of an ethylsulfonyl group attached to the thiadiazole ring and a pentanamide functional group. The molecular structure of this compound suggests potential applications in medicinal chemistry due to the biological activities associated with thiadiazole derivatives.

Synthesis and Chemical Reactivity

The synthesis of N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]pentanamide typically involves several steps, similar to other thiadiazole derivatives. These methods allow for the efficient synthesis of various substituted thiadiazoles tailored for specific biological activities.

The chemical reactivity of this compound can be attributed to the functional groups present in its structure. The amide group can participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines. Additionally, the thiadiazole moiety may undergo nucleophilic substitution reactions due to the electrophilic nature of the nitrogen atoms in the ring.

Biological Activities and Potential Applications

Thiadiazole derivatives, including N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]pentanamide, have been explored for their potential biological activities. These compounds may exhibit antimicrobial, anticancer, or anti-inflammatory properties, depending on their specific structural modifications.

CompoundUnique FeaturesPotential Applications
N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]pentanamideEthylsulfonyl groupAntimicrobial, anticancer
N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]pentanamideButylsulfonyl groupAntitumor activities
N-[5-(phenylsulfonyl)-1,3,4-thiadiazol-2-yl]pentanamidePhenyl groupIncreased lipophilicity, altered biological activity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator